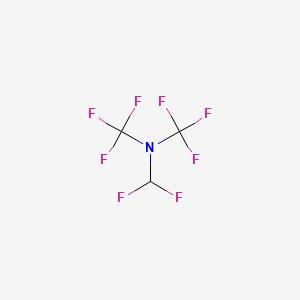
Difluoromethylbis(trifluoromethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethylbis(trifluoromethyl)amine: is a chemical compound with the molecular formula C₃HF₈N and a molecular weight of 203.0340 g/mol It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method involves the use of CF₃SO₂Na (sodium trifluoromethanesulfinate) as a reagent, which allows for the trifluoromethylation of secondary amines under mild conditions . Another approach involves the use of metal-based methods to transfer CF₂H groups to specific sites on the molecule .
Industrial Production Methods: Industrial production methods for difluoromethylbis(trifluoromethyl)amine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Difluoromethylbis(trifluoromethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the amine.
Common Reagents and Conditions: Common reagents used in these reactions include CF₃SO₂Na for trifluoromethylation and various metal catalysts for other transformations . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated amines, while substitution reactions can produce a variety of substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
Difluoromethylbis(trifluoromethyl)amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of difluoromethylbis(trifluoromethyl)amine involves its ability to form strong bonds with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylamine: Contains a single trifluoromethyl group attached to an amine.
Difluoromethylamine: Contains a single difluoromethyl group attached to an amine.
Trifluoromethylbis(difluoromethyl)amine: Contains both trifluoromethyl and difluoromethyl groups, similar to difluoromethylbis(trifluoromethyl)amine.
Uniqueness: this compound is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one type of fluorinated group .
Eigenschaften
CAS-Nummer |
73563-15-2 |
|---|---|
Molekularformel |
C3HF8N |
Molekulargewicht |
203.03 g/mol |
IUPAC-Name |
N-(difluoromethyl)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
InChI |
InChI=1S/C3HF8N/c4-1(5)12(2(6,7)8)3(9,10)11/h1H |
InChI-Schlüssel |
BOXXLRRPGNOFCW-UHFFFAOYSA-N |
Kanonische SMILES |
C(N(C(F)(F)F)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


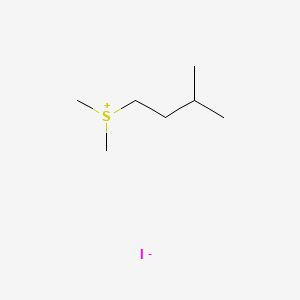



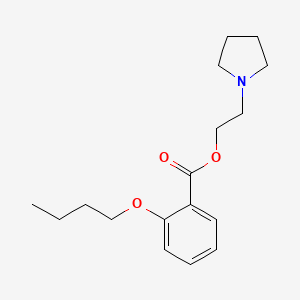

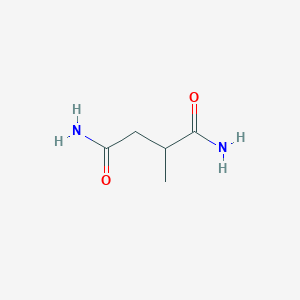

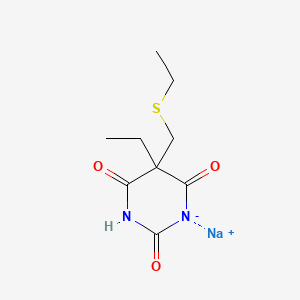
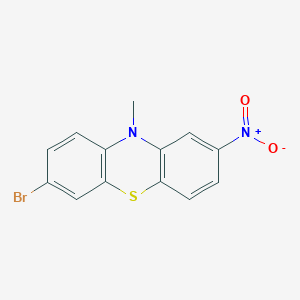

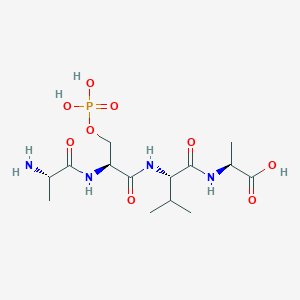
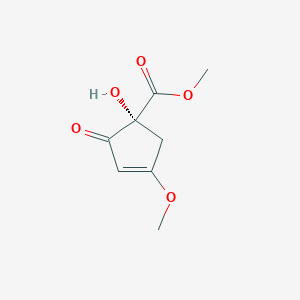
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
